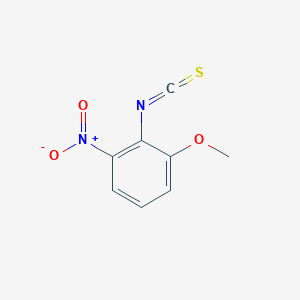![molecular formula C13H11N3O2S2 B13684522 2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13684522.png)
2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid is a complex organic compound that features a unique thiazoloindole core structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the thiazoloindole core, followed by the introduction of the carboxylic acid group. Common reagents and conditions include:
Starting Materials: Indole derivatives, thiazole derivatives
Reagents: Thionyl chloride, sodium hydride, various catalysts
Conditions: Reflux, inert atmosphere, specific temperature and pH control
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(S)-2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
Thiazoloindole Derivatives: Compounds with similar core structures but different substituents.
Carboxylic Acid Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of (S)-2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid lies in its specific combination of the thiazoloindole core and the carboxylic acid group, which may confer unique biological activities and chemical properties.
特性
分子式 |
C13H11N3O2S2 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
2-(6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H11N3O2S2/c17-13(18)9-5-19-11(16-9)12-15-8-3-6-1-2-14-7(6)4-10(8)20-12/h3-4,9,14H,1-2,5H2,(H,17,18) |
InChIキー |
HBZBAMXERPYTFS-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


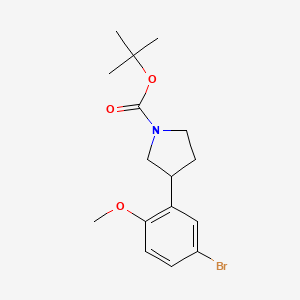
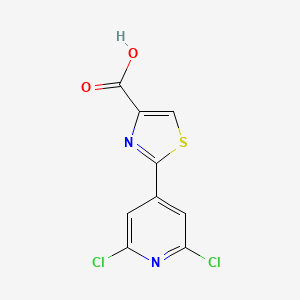
![1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B13684471.png)
![Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13684476.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide](/img/structure/B13684481.png)
![[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13684483.png)
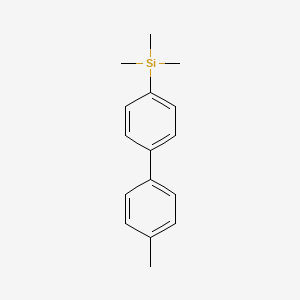
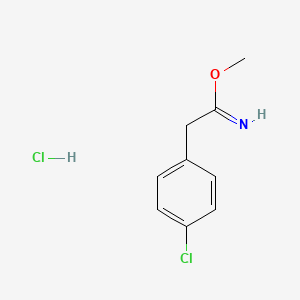
![Methyl 4-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13684506.png)
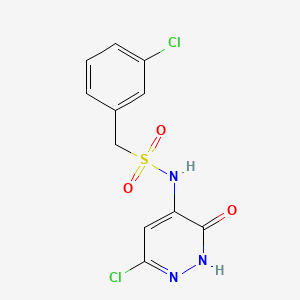
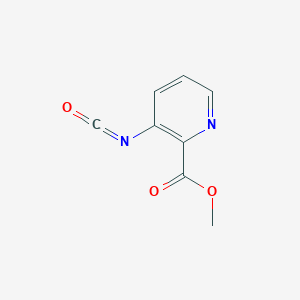
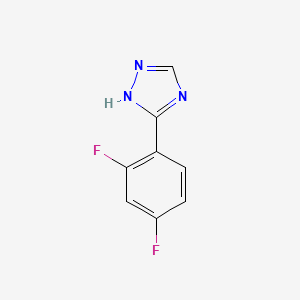
![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)
